molecular formula C10H10BrNO2 B1275056 3-Bromo-5-ethoxy-4-methoxybenzonitrile CAS No. 515831-52-4

3-Bromo-5-ethoxy-4-methoxybenzonitrile

Cat. No.: B1275056
CAS No.: 515831-52-4
M. Wt: 256.1 g/mol
InChI Key: CFCAZYRKZVCXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-ethoxy-4-methoxybenzonitrile: is an organic compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.10 g/mol It is a derivative of benzonitrile, featuring bromine, ethoxy, and methoxy substituents on the benzene ring

Scientific Research Applications

Chemistry: 3-Bromo-5-ethoxy-4-methoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be used in the synthesis of molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel compounds with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile typically involves the bromination of 5-ethoxy-4-methoxybenzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-5-ethoxy-4-methoxybenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives or other oxidized products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-methoxybenzonitrile largely depends on its chemical reactivity and the nature of its interactions with other molecules. As a benzonitrile derivative, it can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The presence of bromine, ethoxy, and methoxy groups influences its reactivity and the pathways it follows in chemical transformations .

Comparison with Similar Compounds

  • 3-Bromo-4-ethoxy-5-methoxybenzonitrile
  • 2-Bromo-4-ethoxy-5-methoxybenzonitrile
  • 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Comparison: 3-Bromo-5-ethoxy-4-methoxybenzonitrile is unique due to the specific positioning of its substituents on the benzene ring. This arrangement affects its chemical reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

3-bromo-5-ethoxy-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCAZYRKZVCXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404009
Record name 3-bromo-5-ethoxy-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515831-52-4
Record name 3-bromo-5-ethoxy-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.